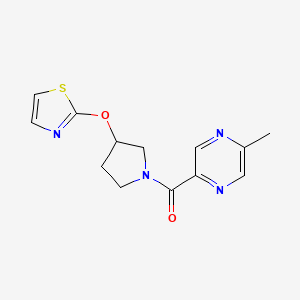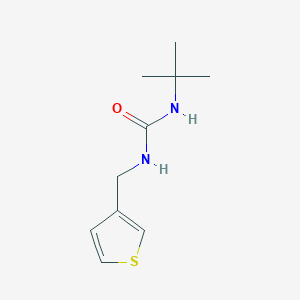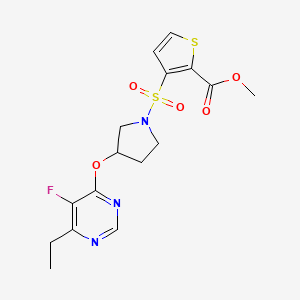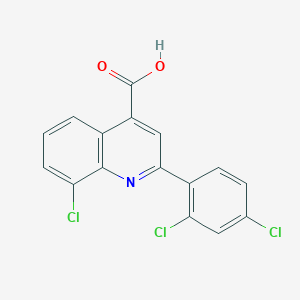
(5-甲基吡嗪-2-基)(3-(噻唑-2-氧基)吡咯烷-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyrazine is a complex organic compound that features a pyrazine ring substituted with a methyl group and a pyrrolidine-1-carbonyl group linked to a thiazol-2-yloxy moiety
科学研究应用
2-methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyrazine typically involves multi-step organic reactions. One common approach is to start with the pyrazine ring and introduce the methyl group through alkylation. The pyrrolidine-1-carbonyl group can be attached via an amide bond formation, often using coupling reagents like EDCI or DCC. The thiazol-2-yloxy moiety is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
化学反应分析
Types of Reactions
2-methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where the thiazol-2-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
作用机制
The mechanism of action of 2-methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyrazine involves its interaction with specific molecular targets. The thiazole and pyrazine rings can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrolidine-1-carbonyl group may enhance binding affinity through hydrogen bonding or hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzene: Similar structure but with a benzene ring instead of a pyrazine ring.
Uniqueness
2-methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyrazine is unique due to the combination of its pyrazine ring and the thiazol-2-yloxy moiety. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
(5-methylpyrazin-2-yl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-9-6-16-11(7-15-9)12(18)17-4-2-10(8-17)19-13-14-3-5-20-13/h3,5-7,10H,2,4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAGQMYOOHFRPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[[3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2536176.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2536177.png)
![N-[(4-cyclohexyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2536178.png)
![4-cyano-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2536179.png)
![N-[cyano-(2,4-difluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2536180.png)


![2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2536184.png)
![N-{[4-(4-fluorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2536186.png)



![8-(3-Fluoro-4-methoxybenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2536196.png)
![Isopropyl 2-[4-(4-fluorophenyl)piperazino]nicotinate](/img/structure/B2536199.png)
